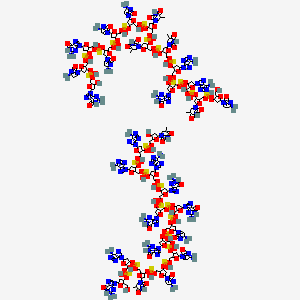
2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate involves several steps. One common method includes the esterification of 4-amino-2,6-dichlorobenzoic acid with 2-(diethylamino)ethanol . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate: This compound has a similar structure but with a propoxy group instead of dichloro groups.
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester: This is another ester derivative with similar properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H18Cl2N2O2 |
|---|---|
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-amino-2,6-dichlorobenzoate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-3-17(4-2)5-6-19-13(18)12-10(14)7-9(16)8-11(12)15/h7-8H,3-6,16H2,1-2H3 |
Clave InChI |
RWNBZLZLEICNPI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)





![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
